molecular formula C10H12INO2 B15246188 (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride

Katalognummer: B15246188
Molekulargewicht: 305.11 g/mol
InChI-Schlüssel: FECGCCVKXHJSQO-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, an iodo-substituted aromatic ring, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride typically involves the following steps:

    Iodination: The introduction of an iodine atom into the aromatic ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amination: The introduction of the amino group. This step often involves the use of ammonia or an amine derivative under suitable conditions.

    Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.

    Substitution: The iodo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield methylphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride: The enantiomer of the compound, which may have different biological activities.

    3-iodo-2-methylphenylacetic acid: A related compound with a similar aromatic structure but lacking the amino group and propanoic acid moiety.

    3-iodo-2-methylphenylmethanol: Another related compound with a hydroxyl group instead of the amino and propanoic acid groups.

Uniqueness

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form multiple types of interactions makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H12INO2

Molekulargewicht

305.11 g/mol

IUPAC-Name

(2S)-2-amino-3-(3-iodo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12INO2/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI-Schlüssel

FECGCCVKXHJSQO-VIFPVBQESA-N

Isomerische SMILES

CC1=C(C=CC=C1I)C[C@@H](C(=O)O)N

Kanonische SMILES

CC1=C(C=CC=C1I)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.